9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Description
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic δ-keto carboxylic acid with the molecular formula C₁₀H₁₄O₃. It exists as two epimers at the carboxyl attachment site: the endo (3α) and exo (3β) forms. The endo epimer adopts a boat conformation in its keto-acid ring, with conformational chirality arising from the tilt of the carboxyl group .
Properties
IUPAC Name |
(1S,5R)-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h6-8H,1-5H2,(H,12,13)/t6-,7+,8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPZZAZDFKAPMM-DHBOJHSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cyclohexanol Derivatives with Acid Catalysts
A foundational approach involves acid-catalyzed cyclization of cyclohexanol derivatives. In one documented protocol, cyclohexanol undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA) to form bicyclo[3.3.1]nonane intermediates . The reaction proceeds via protonation of hydroxyl groups, facilitating intramolecular nucleophilic attack and subsequent ring formation. While this method primarily yields the ketone-containing core (9-oxo-bicyclo[3.3.1]nonane), post-functionalization steps, such as carboxylation at the C3 position, are required to introduce the carboxylic acid moiety.
Key Reaction Conditions
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Catalyst : p-Toluenesulfonic acid (10 mol%)
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Solvent : Toluene or dichloromethane
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Temperature : 80–100°C
This method’s limitation lies in the need for additional steps to install the carboxylic acid group, often requiring harsh oxidation or carboxylation reagents.
Synthesis via Dimethyl Malonate and Paraformaldehyde
A more direct route employs dimethyl malonate, paraformaldehyde, and piperidine under reflux conditions . This one-pot reaction leverages the nucleophilic character of malonate enolates, which undergo sequential aldol condensation and cyclization. The paraformaldehyde acts as a carbonyl source, while piperidine facilitates deprotonation and enolate formation.
Reaction Pathway
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Enolate Formation : Deprotonation of dimethyl malonate by piperidine.
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Aldol Condensation : Reaction with paraformaldehyde to form a β-keto ester intermediate.
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Cyclization : Intramolecular nucleophilic attack to construct the bicyclo[3.3.1]nonane skeleton.
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Hydrolysis : Acidic or basic hydrolysis of the ester to yield the carboxylic acid .
Optimized Parameters
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Molar Ratio : Malonate:formaldehyde = 1:2
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Reaction Time : 24–48 hours
While this method integrates the carboxylic acid group early in the synthesis, the multi-step nature and moderate yields necessitate further refinement.
Double Cyclization of Cyclohexanediacetic Acid
Cyclohexanediacetic acid serves as a precursor in a double cyclization strategy using acetic anhydride . The reaction mechanism involves simultaneous dehydration and cyclization, with acetic anhydride acting as both a solvent and dehydrating agent. The two acetic acid side chains facilitate the formation of the bicyclic system, while one carboxyl group is retained in the final product.
Critical Observations
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Temperature : 120–140°C (reflux conditions)
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Byproducts : Acetic acid (removed via distillation)
This method’s advantage lies in its convergence, as the carboxylic acid group is inherently incorporated into the starting material. However, the requirement for high temperatures may limit scalability.
Lithiation and Carboxylation Strategies
Recent advances utilize lithiation of enol ether derivatives to introduce the carboxylic acid group. For example, treatment of a bicyclo[3.3.1]nonane enol ether with n-butyllithium generates a stabilized enolate, which is subsequently quenched with carbon dioxide to form the carboxylic acid .
Stepwise Procedure
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Enol Ether Formation : Reaction of 9-oxo-bicyclo[3.3.1]nonane with ethyl vinyl ether.
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Lithiation : n-BuLi at −78°C in tetrahydrofuran (THF).
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Carboxylation : Introduction of CO₂ gas, followed by acidic workup.
Performance Metrics
This method excels in regioselectivity and efficiency but requires stringent anhydrous conditions and cryogenic temperatures.
Improved Synthetic Routes from Recent Studies
An optimized protocol reported in 2024 addresses cost and toxicity concerns associated with earlier methods . Starting from 1,5-cyclooctadiene, a nickel-catalyzed carbonylative cyclization forms the bicyclo[3.3.1]nonane core. Subsequent oxidation and carboxylation steps introduce the ketone and carboxylic acid groups.
Innovations
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Catalyst : Nickel(II) acetylacetonate (5 mol%)
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Ligand : 1,2-Bis(diphenylphosphino)ethane (dppe)
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Carbonyl Source : Carbon monoxide (1 atm)
This approach reduces reliance on expensive reagents like 9-BBN and avoids toxic intermediates, enhancing its industrial viability.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Cyclization | Cyclohexanol | PTSA | 60–70% | Simple setup | Multi-step, low functionalization |
| Malonate Condensation | Dimethyl malonate | Paraformaldehyde | 50–55% | Integrated carboxyl group | Moderate yields |
| Double Cyclization | Cyclohexanediacetic acid | Acetic anhydride | 65–70% | Convergent synthesis | High-temperature requirements |
| Lithiation-Carboxylation | Enol ether derivative | n-BuLi, CO₂ | 75–80% | High regioselectivity | Cryogenic conditions |
| Nickel-Catalyzed Route | 1,5-Cyclooctadiene | Ni(acac)₂, CO | 68% | Cost-effective, scalable | Requires specialized equipment |
Scientific Research Applications
Synthetic Chemistry Applications
The compound serves as a valuable building block in organic synthesis. Its bicyclic framework and carboxylic acid group enable various chemical modifications, such as:
- Esterification : The carboxylic acid can be converted into esters, which are important in the production of fragrances and flavorings.
- Amidation : The formation of amides from the acid allows for the synthesis of biologically active compounds.
- Decarboxylation : This reaction can yield derivatives with altered properties, enhancing their utility in different applications.
Table 1: Chemical Modifications of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
| Modification Type | Reaction Type | Product Example |
|---|---|---|
| Esterification | Acid + Alcohol | Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate |
| Amidation | Acid + Amine | 9-Oxobicyclo[3.3.1]nonane-3-carboxamide |
| Decarboxylation | Removal of CO₂ | 9-Oxobicyclo[3.3.1]nonane |
Pharmaceutical Applications
Research indicates that this compound and its derivatives may exhibit various biological activities, making them potential candidates for drug development:
- Anti-inflammatory Agents : Studies have suggested that this compound interacts with enzymes involved in inflammatory pathways, potentially leading to new anti-inflammatory drugs.
- Antimicrobial Properties : Its derivatives have shown promise in combating microbial resistance mechanisms, which is crucial in developing new antibiotics.
Case Study: Anti-inflammatory Activity
A study investigated the binding affinity of this compound against specific inflammatory enzymes. The results indicated significant inhibition, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
Material Science Applications
The unique structural features of this compound allow for its use in developing functional materials:
- Polymer Synthesis : Its reactivity can be harnessed to create novel polymers with tailored properties for applications in coatings and adhesives.
- Nanomaterials : The compound's ability to form complexes with metal ions opens avenues for synthesizing nanomaterials with specific electronic or optical properties.
Table 2: Potential Material Science Applications
| Application Type | Description | Example Use Case |
|---|---|---|
| Polymer Synthesis | Creating polymers from derivatives | Coatings with enhanced durability |
| Nanomaterials | Complexing with metal ions | Sensors with improved sensitivity |
Mechanism of Action
The mechanism of action of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid with analogous bicyclic and spirocyclic compounds, focusing on structural features, synthesis, and functional properties.
Structural and Functional Comparisons
Key Differences in Properties
- Hydrogen Bonding: The endo epimer of this compound forms unique intramolecular hydrogen bonds (C=O···H–O), absent in non-keto analogues like 3-endo-bicyclo[3.3.1]nonane-3-carboxylic acid .
- Conformational Flexibility: The 9-azabicyclo[3.3.1]nonane derivatives (e.g., exo-9-BOC) exhibit restricted rotation due to the bicyclic framework and bulky substituents, unlike the more flexible spiro[4.4]nonane systems .
- Lipophilicity : Ester derivatives (e.g., ethyl ester in ) show increased lipophilicity compared to carboxylic acids, impacting bioavailability in drug candidates .
Biological Activity
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound characterized by its unique molecular structure, which includes a bicyclo[3.3.1] framework and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 182.22 g/mol. This compound has garnered interest in the scientific community due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity:
- Bicyclic Framework : The bicyclo[3.3.1] structure is known for its stability and ability to participate in various chemical reactions.
- Functional Groups : The presence of both a ketone group at the 9-position and a carboxylic acid group at the 3-position allows for multiple chemical modifications, enhancing its reactivity and potential applications in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes within microbial pathways .
Anticancer Activity
The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. Research indicates that it may inhibit cell proliferation by inducing apoptosis in cancer cells, possibly through modulation of key signaling pathways involved in cell survival and death .
Enzyme Interaction
This compound interacts with specific enzymes, enhancing their catalytic efficiency or inhibiting their activity depending on the context. This interaction is crucial for its role in asymmetric catalysis and other biochemical processes .
The precise mechanism of action of this compound is still under investigation, but it is believed to involve:
- Binding to Enzymes : The compound may bind to active sites of enzymes, altering their function either by inhibition or activation.
- Influencing Signaling Pathways : It modulates cellular signaling pathways that govern processes such as apoptosis, proliferation, and inflammation.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Dosage Effects
The effects of this compound vary with dosage:
- Low Doses : Beneficial effects such as enhanced enzyme activity and promotion of cell survival.
- High Doses : Cytotoxic effects observed in cancer cells, leading to apoptosis.
Q & A
Q. What are the recommended synthetic routes for 9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, and how can reaction yields be optimized?
The synthesis often involves bicyclic ketocarboxylic acid intermediates. A flexible route uses tert-butyl esters as precursors, such as (1R,5S)-7-methyl-2-oxo-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester, which can be functionalized via selective alkylation or hydrolysis . To optimize yields:
- Use Pd(II) catalysts for enantioselective oxidation steps.
- Monitor reaction progress via HPLC or LC-MS to identify byproducts (e.g., lactol formation due to tautomerism) .
- Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate).
Q. How can the structural integrity of this compound be confirmed experimentally?
Key methods include:
- X-ray crystallography : Resolves hydrogen-bonding patterns between the endoacid and lactol tautomers, confirming bicyclic geometry .
- NMR spectroscopy : Compare and spectra with reference data (e.g., tert-butyl ester derivatives show characteristic Boc-group signals at δ ~1.4 ppm) .
- FT-IR : Identify carbonyl stretches (C=O) at ~1700 cm and carboxylic acid O-H stretches at ~2500-3300 cm.
Q. What are the critical storage and handling protocols for this compound?
- Storage : Keep at 2–8°C in airtight containers under inert gas (N/Ar) to prevent oxidation or moisture absorption .
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong bases or oxidizers due to risks of decarboxylation or exothermic reactions .
- Waste disposal : Neutralize with bicarbonate before incineration, adhering to local regulations for ketocarboxylic acids .
Advanced Research Questions
Q. How does tautomeric equilibrium between the endoacid and lactol forms influence reactivity, and how can this be quantified?
The equilibrium is driven by relative electronegativity and steric effects:
- Endoacid stability : Favored in polar solvents (e.g., DMSO) due to intramolecular hydrogen bonding between the carboxylic acid and ketone groups .
- Lactol formation : Dominates in aprotic solvents (e.g., THF) via cyclization of the exoacid .
- Quantification : Use -NMR integration of diagnostic peaks (e.g., lactol protons at δ 5.2–5.5 ppm) or dynamic HPLC to measure equilibrium constants .
Q. What strategies mitigate racemization during enantioselective applications of this compound?
- Chiral auxiliaries : Introduce tert-butyl carbamate (Boc) groups to stabilize stereocenters during synthesis .
- Low-temperature conditions : Perform reactions below –20°C to reduce kinetic resolution of enantiomers .
- Ligand design : Use Pd(II) catalysts with 9-oxabispidine ligands to enhance enantioselectivity (selectivity factors up to 19 reported) .
Q. How can computational modeling predict the compound’s interactions in catalytic systems?
- DFT calculations : Optimize geometries of tautomers and transition states (e.g., B3LYP/6-31G* level) to assess relative stability and reaction pathways .
- Molecular docking : Simulate binding to enzyme active sites (e.g., oxidoreductases) using software like AutoDock Vina, focusing on hydrogen-bonding and hydrophobic interactions .
- MD simulations : Analyze solvent effects on tautomer populations over nanosecond timescales .
Q. What contradictions exist in reported crystallographic data for this compound, and how can they be resolved?
- Discrepancies : Some studies report planar lactol rings, while others note puckered conformations due to steric strain .
- Resolution : Re-evaluate datasets with high-resolution synchrotron X-ray sources and refine models using software like SHELXL, accounting for disorder in hydrogen-bonding networks .
Methodological Considerations
Q. How to design experiments to analyze degradation products under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
